oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
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Overview
Description
Oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound with a unique structure that combines oxalic acid and a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multiple steps. The initial step often includes the preparation of the piperazine derivative, followed by the introduction of the phenoxyphenyl and phenylprop-2-enyl groups. The final step involves the incorporation of oxalic acid. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and higher yields, making the compound more accessible for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to new derivatives.
Reduction: This reaction can modify the compound’s structure, affecting its reactivity and applications.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new functionalized derivatives, while reduction can produce simpler compounds with altered reactivity .
Scientific Research Applications
Oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.
Mechanism of Action
The mechanism by which oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and phenoxyphenyl compounds, such as:
- 1-[(3-phenoxyphenyl)methyl]piperazine
- 4-[(E)-3-phenylprop-2-enyl]piperazine
- Phenoxybenzyl acrylate
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use .
Properties
IUPAC Name |
oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O.C2H2O4/c1-3-9-23(10-4-1)12-8-16-27-17-19-28(20-18-27)22-24-11-7-15-26(21-24)29-25-13-5-2-6-14-25;3-1(4)2(5)6/h1-15,21H,16-20,22H2;(H,3,4)(H,5,6)/b12-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCLUTOWOQMWCU-MXZHIVQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=CC=C3)OC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)OC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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